molecular formula C13H27NO3S2 B14715710 S-2-(((3-Cyclohexyl-2-ethyl)propyl)amino)ethyl thiosulfate CAS No. 21226-93-7

S-2-(((3-Cyclohexyl-2-ethyl)propyl)amino)ethyl thiosulfate

Cat. No.: B14715710
CAS No.: 21226-93-7
M. Wt: 309.5 g/mol
InChI Key: KBTVMPWXJKHHSV-UHFFFAOYSA-N
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Description

S-2-(((3-Cyclohexyl-2-ethyl)propyl)amino)ethyl thiosulfate is an organic compound that features a thiosulfate group attached to an aminoethyl chain, which is further connected to a cyclohexyl-ethyl-propyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-(((3-Cyclohexyl-2-ethyl)propyl)amino)ethyl thiosulfate typically involves multiple steps. One common method starts with the preparation of the aminoethyl precursor, which is then reacted with a thiosulfate source under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. The temperature and pH are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

S-2-(((3-Cyclohexyl-2-ethyl)propyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The compound can be reduced to yield thiol derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce thiol derivatives. Substitution reactions can lead to a variety of substituted aminoethyl thiosulfates.

Scientific Research Applications

S-2-(((3-Cyclohexyl-2-ethyl)propyl)amino)ethyl thiosulfate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.

    Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which S-2-(((3-Cyclohexyl-2-ethyl)propyl)amino)ethyl thiosulfate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The compound may also modulate signaling pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    S-2-(2-Aminoethylamino)ethyl phenyl sulfide: Similar in structure but with a phenyl group instead of a cyclohexyl-ethyl-propyl moiety.

    S-2-(2-Aminoethylamino)ethyl butyl sulfide: Contains a butyl group instead of the cyclohexyl-ethyl-propyl moiety.

    S-2-(2-Aminoethylamino)ethyl methyl sulfide: Features a methyl group instead of the cyclohexyl-ethyl-propyl moiety.

Uniqueness

S-2-(((3-Cyclohexyl-2-ethyl)propyl)amino)ethyl thiosulfate is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the cyclohexyl-ethyl-propyl moiety may impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

21226-93-7

Molecular Formula

C13H27NO3S2

Molecular Weight

309.5 g/mol

IUPAC Name

2-[(2-sulfosulfanylethylamino)methyl]butylcyclohexane

InChI

InChI=1S/C13H27NO3S2/c1-2-12(10-13-6-4-3-5-7-13)11-14-8-9-18-19(15,16)17/h12-14H,2-11H2,1H3,(H,15,16,17)

InChI Key

KBTVMPWXJKHHSV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1CCCCC1)CNCCSS(=O)(=O)O

Origin of Product

United States

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